molecular formula C8H9N3 B043665 2,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 115951-60-5

2,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B043665
CAS No.: 115951-60-5
M. Wt: 147.18 g/mol
InChI Key: KLRKPOJJEMOZLD-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of two methyl groups at positions 2 and 7 of the imidazole

Biological Activity

2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H8N4C_8H_8N_4, with a molecular weight of approximately 160.18 g/mol. Its structure features a fused imidazole and pyridine ring system, which is crucial for its biological interactions.

Antitubercular Activity

Research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit potent antitubercular properties. A study synthesized several derivatives and evaluated their activity against Mycobacterium tuberculosis (H37Rv). Notably, compounds with minimal inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L were identified as promising candidates for further development . The mechanism appears to involve inhibition of the DprE1 enzyme, critical for mycobacterial cell wall synthesis .

Antiproliferative Activity

The antiproliferative effects of this compound derivatives have been assessed against various cancer cell lines. One study reported that certain modifications to the imidazo[4,5-b]pyridine structure significantly improved antiproliferative activity against HeLa and MDA-MB-231 cell lines. The presence of hydroxyl (-OH) groups in these compounds enhanced their efficacy, yielding IC50 values as low as 0.021 μM in some cases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : This compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It has been shown to influence various signaling pathways including Wnt signaling and apoptosis modulation .
  • Receptor Interactions : The compound interacts with serotonin receptors and may modulate neurotransmitter systems, contributing to its potential neuroprotective effects.

Case Study 1: Antitubercular Screening

In a systematic investigation of imidazo[4,5-b]pyridine derivatives for antitubercular activity, researchers identified several compounds with high potency against drug-susceptible and multidrug-resistant strains of M. tuberculosis. For instance:

CompoundMIC (μg/mL) against H37RvMIC (μg/mL) against MDR Strains
Compound A0.0250.030
Compound B0.0360.036
Compound C0.0260.025

These findings highlight the potential of this compound class in addressing the growing challenge of tuberculosis resistance .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of modified imidazo[4,5-b]pyridine derivatives demonstrated significant antiproliferative effects across various cancer cell lines:

Cell LineIC50 (μM)
HeLa0.058
A5490.035
MDA-MB-2310.021

The results indicate that structural modifications can substantially enhance biological activity against cancer cells .

Scientific Research Applications

Antimicrobial Activity

The imidazo[4,5-b]pyridine derivatives, including 2,7-dimethyl-1H-imidazo[4,5-b]pyridine, have shown promising antimicrobial properties . Research indicates that these compounds can inhibit various bacterial strains such as Escherichia coli and Bacillus cereus. For instance, a study demonstrated that specific derivatives exhibited significant antibacterial activity with inhibition constants ranging from 1.93 to 2.19 μM against these pathogens .

Table 1: Antimicrobial Efficacy of Imidazo[4,5-b]pyridine Derivatives

CompoundBacterial StrainInhibition Constant (μM)
This compoundE. coli1.98
This compoundBacillus cereus2.16

Antitubercular Activity

Given the increasing global burden of tuberculosis, there is a pressing need for novel therapeutic agents. Compounds containing the imidazopyridine moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Notably, several derivatives were identified with minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L, indicating their potential as effective antitubercular agents targeting the DprE1 enzyme .

Table 2: Antitubercular Activity of Selected Derivatives

CompoundMIC (μmol/L)Target Enzyme
5g0.5DprE1
5c0.6DprE1
5u0.7DprE1

Anti-inflammatory Properties

Imidazo[4,5-b]pyridine derivatives also exhibit anti-inflammatory properties. For example, certain compounds have been shown to reduce inflammatory responses in human retinal pigment epithelial cells induced by tert-butyl hydroperoxide. These compounds modulate key transcription factors such as Nrf2 and NF-κB involved in oxidative stress regulation . This suggests their potential use in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Response

  • Compound Tested : Imidazo[4,5-b]pyridine derivative
  • Cell Line : ARPE-19 (human retinal pigment epithelial)
  • Outcome : Significant reduction in inflammatory markers.

Cancer Treatment Potential

The imidazo[4,5-b]pyridine scaffold has been explored for its anticancer properties , particularly as inhibitors of Aurora kinases—key regulators of cell division and proliferation in cancer cells. Studies have indicated that derivatives can effectively inhibit Aurora kinase activity, leading to reduced tumor growth in vitro and in vivo models . This positions these compounds as promising candidates for cancer therapeutics.

Table 3: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives

CompoundIC50 (nM)Target Kinase
Derivative A50Aurora A
Derivative B75Aurora B

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,7-dimethyl-1H-imidazo[4,5-b]pyridine and its structural analogs?

  • Methodological Answer : The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between substituted pyridinediamines and aldehydes or ketones. For example, 7-bromo-2-phenyl derivatives are synthesized via phase-transfer catalysis using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . For 2,7-dimethyl derivatives, substituting the aldehyde with acetone or acetylacetone could yield the desired product. Post-synthetic modifications, such as alkylation or halogenation, can introduce additional substituents .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the fused imidazo[4,5-b]pyridine core and substituent positions (e.g., methyl groups at C2 and C7) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns, particularly for detecting metabolic adducts .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, though this requires high-purity crystals .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) assessed for this compound?

  • Methodological Answer :

  • Antiproliferative Assays : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. For example, imidazo[4,5-b]pyridine derivatives show IC50_{50} values ranging from 5–50 μM in vitro .
  • Antimicrobial Screening : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Substituent position (e.g., methyl vs. halogen) significantly impacts activity .

Advanced Research Questions

Q. How can DFT studies optimize the synthesis and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways, transition states, and regioselectivity. For example, studies on imidazo[4,5-b]pyridine precursors reveal that electron-withdrawing groups (e.g., cyano) stabilize intermediates, reducing activation energy . HOMO-LUMO analysis can also guide modifications to enhance photophysical properties for sensor applications .

Q. What strategies improve the solubility and bioavailability of this compound?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonyl, carboxyl) at the N1 or C3 positions. For instance, 2-chloro derivatives exhibit higher aqueous solubility than methylated analogs .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances cellular uptake. Studies on similar compounds show a 2–3-fold increase in bioavailability using PEGylated carriers .

Q. How are metabolic pathways and DNA adduct formation analyzed for this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human hepatocytes or CYP450 isoforms (e.g., CYP1A2) to identify hydroxylated or glucuronidated metabolites. LC-MS/MS detects stable adducts like N2^2-glucuronides .
  • DNA Adduct Detection : Use 32^{32}P-postlabeling or accelerator mass spectrometry (AMS) to quantify adducts (e.g., N-(deoxyguanosin-8-yl)-PhIP) in tissues .

Q. What computational methods predict the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase or protease databases (e.g., PDB) to identify binding affinities. Imidazo[4,5-b]pyridines often target ATP-binding pockets in kinases like EGFR or CDK2 .
  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. selectivity) be resolved?

  • Methodological Answer :

  • Dose-Response Profiling : Compare IC50_{50} values across multiple cell lines (e.g., cancer vs. normal fibroblasts) to assess selectivity .
  • Mechanistic Studies : Use flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to differentiate cytotoxic mechanisms .

Properties

IUPAC Name

2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRKPOJJEMOZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115951-60-5
Record name 2,7-dimethyl-1H-imidazo[4,5-b]pyridine
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Synthesis routes and methods

Procedure details

The title compound was prepared from 2,3-diamino-4-picoline (0.246 g, 2 mmol) and acetic acid (0.15 ml) according to the procedure described in Step 1 of Example 9. The crude product was purified by flash chromatography on silica-gel using EtOAc-MeOH (9:1) to give the pure product (0.25 g, 85%) as a light brown solid.
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Yield
85%

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